2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde;dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde;dihydrate typically involves the reaction of barbituric acid with formic acid or its derivatives. One common method is the condensation of barbituric acid with formic acid under acidic conditions, followed by crystallization to obtain the dihydrate form. The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde;dihydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have various applications in chemical synthesis and research .
Scientific Research Applications
2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde;dihydrate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde;dihydrate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxo groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound of 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde;dihydrate, known for its use in the synthesis of barbiturate drugs.
5-Formyl-2,4,6-pyrimidinetrione: A structurally similar compound with comparable chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in research and industrial applications .
Properties
CAS No. |
497876-70-7 |
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Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2,4,6-trioxo-1,3-diazinane-5-carbaldehyde;dihydrate |
InChI |
InChI=1S/C5H4N2O4.2H2O/c8-1-2-3(9)6-5(11)7-4(2)10;;/h1-2H,(H2,6,7,9,10,11);2*1H2 |
InChI Key |
IBENLCAJTXMBOM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1C(=O)NC(=O)NC1=O.O.O |
Origin of Product |
United States |
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